molecular formula C8H11NO3 B1504536 5-Oxo-2-prop-2-en-1-ylproline CAS No. 406478-96-4

5-Oxo-2-prop-2-en-1-ylproline

Cat. No. B1504536
CAS RN: 406478-96-4
M. Wt: 169.18 g/mol
InChI Key: ZUNSNBSFIACQTI-UHFFFAOYSA-N
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Description

5-Oxo-2-prop-2-en-1-ylproline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(2-Oxo-prop-2-en-1-yl)-pyrrolidine-2,5-dione or OPD. It is a cyclic amino acid derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-Oxo-2-prop-2-en-1-ylproline is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-Oxo-2-prop-2-en-1-ylproline has various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 5-Oxo-2-prop-2-en-1-ylproline has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Oxo-2-prop-2-en-1-ylproline in lab experiments is its potential applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which makes it a valuable tool for studying these areas. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 5-Oxo-2-prop-2-en-1-ylproline can cause liver damage and other adverse effects.

Future Directions

There are several future directions for research on 5-Oxo-2-prop-2-en-1-ylproline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, further studies are needed to determine the optimal dosage and administration of 5-Oxo-2-prop-2-en-1-ylproline for its potential use in medicine.

Scientific Research Applications

The potential applications of 5-Oxo-2-prop-2-en-1-ylproline in various fields have been studied extensively. In the field of medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, 5-Oxo-2-prop-2-en-1-ylproline has been used as a chiral building block in the synthesis of various biologically active compounds.

properties

IUPAC Name

5-oxo-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-4-8(7(11)12)5-3-6(10)9-8/h2H,1,3-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNSNBSFIACQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697738
Record name 5-Oxo-2-prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-2-prop-2-en-1-ylproline

CAS RN

406478-96-4
Record name 5-Oxo-2-prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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